Thiomarinol A

Antibacterial potency MRSA MIC comparison

Thiomarinol A is the only IleRS-targeting tool compound retaining potent activity (MIC=0.50 µM) against high-level mupirocin-resistant MRSA strains (MupA), where mupirocin is completely inactive (MIC>8000 µM). Its hybrid dithiolopyrrolone–marinolic acid structure enables intracellular accumulation in Gram-negative E. coli, overcoming outer membrane and efflux barriers that render mupirocin ineffective. With picomolar Ki, femtomolar binding affinity (1,600-fold tighter than mupirocin), and a dual inhibition/chelating mechanism that reduces resistance liability, it provides an unmatched probe for resistance studies, enzyme kinetics, and structural biology. Bulk orders and custom synthesis available.

Molecular Formula C30H44N2O9S2
Molecular Weight 640.8 g/mol
CAS No. 146697-04-3
Cat. No. B140439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomarinol A
CAS146697-04-3
Synonymsthiomarinol
thiomarinol A
Molecular FormulaC30H44N2O9S2
Molecular Weight640.8 g/mol
Structural Identifiers
SMILESCC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O
InChIInChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,25-,26-,27-,28+/m1/s1
InChIKeyJIEMCPGFAXNCQW-XVYZEKPJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiomarinol A (CAS 146697-04-3): A Hybrid Antibiotic with Verified Superiority Over Mupirocin for MRSA and Gram-Negative Research


Thiomarinol A is a marine-derived hybrid natural product produced by Pseudoalteromonas sp. SANK 73390, comprising a dithiolopyrrolone (holothin) moiety covalently linked to marinolic acid, a close analogue of the FDA-approved antibiotic mupirocin (pseudomonic acid A) [1][2]. Structurally distinguished by a C4-hydroxyl group on the monic acid core that is absent in mupirocin, Thiomarinol A functions as a picomolar-affinity inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS) while simultaneously leveraging metal-chelating activity from its dithiolopyrrolone component [3].

Why Mupirocin or Holomycin Cannot Substitute for Thiomarinol A in Critical Antimicrobial Assays


Thiomarinol A is not a simple pharmacophore combination that can be replicated by co-administering mupirocin with a dithiolopyrrolone; the covalent hybridity of the holothin and marinolic acid moieties is essential for its full potency and spectrum of activity [1]. Mupirocin is inactive against Gram-negative bacteria due to outer membrane impermeability and efflux pump activity, whereas Thiomarinol A's hybrid structure enables significantly higher intracellular accumulation in Escherichia coli and overcomes these intrinsic resistance barriers [2]. Furthermore, mupirocin loses efficacy against high-level mupirocin-resistant MRSA strains (HLMR, carrying MupA), while Thiomarinol A retains potent activity against these same resistant isolates [3]. Substituting Thiomarinol A with its component parts or related in-class compounds will yield fundamentally different and compromised experimental outcomes in resistance studies, Gram-negative models, and enzyme inhibition assays.

Quantitative Evidence Guide: Verified Differentiation of Thiomarinol A Against Mupirocin and Structural Analogs


Thiomarinol A Exhibits >100-Fold Greater Potency Than Mupirocin Against MRSA

Against mupirocin-sensitive MRSA strain COL, Thiomarinol A demonstrates an MIC of 0.002 μM, compared to 0.25 μM for mupirocin, representing a 125-fold improvement in potency [1]. This potency advantage is conserved across multiple MRSA genetic backgrounds, including LLMR strains harboring IleRS mutations (MIC 0.04-0.08 μM for Thiomarinol A versus 100 μM for mupirocin) [2].

Antibacterial potency MRSA MIC comparison

Thiomarinol A Retains Activity Against High-Level Mupirocin-Resistant MRSA (MIC = 0.5 μM vs. >8000 μM)

Thiomarinol A maintains potent antibacterial activity against high-level mupirocin-resistant MRSA (HLMR) strain BAA-1556, which harbors the MupA resistance determinant. The MIC of Thiomarinol A against this strain is 0.50 μM, whereas mupirocin is essentially inactive with an MIC exceeding 8000 μM [1]. This represents a >16,000-fold potency advantage in the clinically relevant resistant phenotype.

Antibiotic resistance HLMR MupA-mediated resistance

Thiomarinol A Binds MRSA IleRS with 1,600-Fold Higher Affinity Than Mupirocin

At the molecular target level, Thiomarinol A inhibits MRSA IleRS with a Ki in the picomolar range and binds to the enzyme with low femtomolar affinity, measured as 1,600 times tighter than mupirocin [1]. In functional enzyme assays, Thiomarinol A inhibits MRSA IleRS with a Kiapp of 19 nM in a dose-dependent manner .

Enzyme inhibition IleRS Binding affinity Ki

Thiomarinol A Achieves Higher Intracellular Accumulation in E. coli Than Mupirocin, Overcoming Gram-Negative Intrinsic Resistance

Thiomarinol A accumulates to significantly higher intracellular concentrations within E. coli compared to mupirocin, a property attributed to the dithiolopyrrolone moiety that enables the compound to overcome outer membrane impermeability and multidrug efflux pumps [1]. Antibiotic susceptibility testing with E. coli mutants demonstrates that Thiomarinol A bypasses the intrinsic resistance mechanisms that render mupirocin completely inactive against wild-type Gram-negative bacteria [2].

Gram-negative activity Drug accumulation Efflux pump bypass E. coli

MRSA Develops Resistance to Thiomarinol A to a Substantially Lesser Degree Than Mupirocin

In serial passage resistance development studies, MRSA evolved resistance to Thiomarinol A to a substantially lesser degree than to mupirocin [1]. This reduced resistance propensity is mechanistically linked to the dual mode of action comprising both IleRS inhibition and metal chelation, which may impose a higher evolutionary barrier for resistance acquisition compared to mupirocin's single-target mechanism [2].

Resistance development Serial passage Dual mode of action

Structural C4-Hydroxylation Distinguishes Thiomarinol A from Mupirocin and Enhances Antibacterial Potency

Thiomarinol A possesses an additional C4-hydroxyl group on the monic acid core that is absent in mupirocin (pseudomonic acid A), a structural feature introduced by the tailoring hydroxylase TmuB [1]. Biosynthetic studies demonstrate that 4-hydroxylation has opposite effects on the potency of mupirocin versus Thiomarinol, enhancing the antibacterial activity of the Thiomarinol scaffold [2].

Structure-activity relationship C4-hydroxylation Biosynthetic tailoring

High-Impact Research Applications for Thiomarinol A Based on Verified Quantitative Differentiation


Investigating Antibacterial Mechanisms Against High-Level Mupirocin-Resistant MRSA

Thiomarinol A is the only validated IleRS-targeting tool compound that retains potent activity (MIC = 0.50 μM) against HLMR MRSA strains carrying the MupA resistance determinant, where mupirocin is completely inactive (MIC > 8000 μM) [1]. This quantitative differential enables researchers to probe structure-activity relationships and resistance bypass mechanisms in clinically relevant resistant backgrounds that are otherwise inaccessible using mupirocin or related pseudomonic acids.

Gram-Negative Antibacterial Research and Efflux Pump Bypass Studies

Unlike mupirocin, which is inactive against wild-type Gram-negative bacteria due to intrinsic resistance mechanisms, Thiomarinol A achieves significantly higher intracellular accumulation in E. coli and overcomes outer membrane and efflux pump barriers [1]. This property makes Thiomarinol A an essential positive control and mechanistic probe for studying hybrid antibiotic design, drug accumulation in Gram-negative models, and strategies for overcoming intrinsic resistance.

High-Precision IleRS Enzymology and Structural Biology

With a Ki in the picomolar range, femtomolar binding affinity (1,600-fold tighter than mupirocin), and a Kiapp value of 19 nM against MRSA IleRS, Thiomarinol A provides a superior molecular probe for high-resolution enzymology studies [1][2]. Researchers conducting IleRS inhibition kinetics, co-crystallization studies, or competitive binding assays will obtain more robust and sensitive data using Thiomarinol A compared to mupirocin, particularly at low enzyme concentrations or in high-throughput screening formats.

Resistance Evolution Studies Under Sustained Selective Pressure

Serial passage experiments demonstrate that MRSA develops resistance to Thiomarinol A to a substantially lesser degree than to mupirocin, a property attributed to its dual IleRS inhibition and metal chelation mechanism [1]. This reduced resistance liability makes Thiomarinol A a strategically advantageous compound for long-term experimental evolution studies, fitness cost assessments, and investigations of the evolutionary barriers imposed by dual-targeting antibiotics.

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